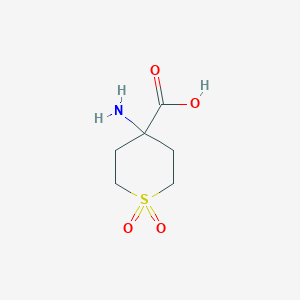

4-amino-1,1-dioxothiane-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c7-6(5(8)9)1-3-12(10,11)4-2-6/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANFYQGRZWKLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595966 | |

| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39124-27-1 | |

| Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39124-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Established Chemical Synthesis Routes

Traditional synthetic routes to 4-amino-1,1-dioxothiane-4-carboxylic acid and its analogs rely on well-documented organic reactions. These multi-step sequences typically begin with a pre-formed heterocyclic ketone and proceed through key steps including oxidation, amination, and hydrolysis.

A critical step in the synthesis is the formation of the sulfone moiety (1,1-dioxothiane). This is typically achieved through the oxidation of a corresponding sulfide (B99878) precursor, such as a tetrahydrothiopyran derivative. The oxidation converts the thioether in the ring into a sulfone, which significantly alters the molecule's polarity and conformational properties.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). organic-chemistry.org The choice of reagent and reaction conditions is crucial to ensure complete oxidation to the sulfone without causing unwanted side reactions or degradation of other functional groups present in the molecule. For instance, the oxidation of a methylthio (MeS) group to a methylsulfonyl group can be readily accomplished using m-CPBA. organic-chemistry.org Catalytic systems, such as those employing tantalum carbide or niobium carbide with hydrogen peroxide, can offer high yields and selectivity, allowing for the controlled formation of either sulfoxides or sulfones. organic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., Niobium Carbide) | Can be selective for sulfones |

| m-CPBA | Stoichiometric, various solvents | Effective for sulfone formation |

This table summarizes common reagents used for the oxidation of sulfides to sulfones, a key step in forming the 1,1-dioxothiane ring.

The introduction of the amino group at the C4 position is a pivotal step that transforms a ketone precursor into an amino acid derivative. This is often accomplished through methods analogous to classical amino acid syntheses, adapted for the heterocyclic system. One common precursor is tetrahydrothiopyran-4-one.

A typical strategy involves reacting the ketone with a source of cyanide and ammonia, such as a mixture of potassium cyanide and ammonium (B1175870) carbonate. This process, reminiscent of the Bucherer-Bergs reaction, initially forms a spiro-hydantoin intermediate. orgsyn.org This hydantoin (B18101) contains the necessary carbon and nitrogen framework at the C4 position. The use of various nitrogen-containing reagents, or derivatization reagents, is central to incorporating the amine functionality. thermofisher.commdpi.com

The final step in many synthetic sequences is the hydrolysis of an intermediate functional group to reveal the carboxylic acid and/or the primary amine. Following the formation of the hydantoin intermediate described above, harsh basic hydrolysis conditions (e.g., using potassium hydroxide) are required to open the hydantoin ring and generate the free amino acid. orgsyn.org

Alternatively, if the synthesis proceeds through a nitrile intermediate (from a Strecker-type synthesis), acid-catalyzed hydrolysis is employed to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). khanacademy.org Similarly, if a carboxylic acid is protected as an ester during the synthesis to prevent unwanted reactions, a final hydrolysis step is necessary for its removal. youtube.comnih.gov This deprotection is often achieved under acidic or basic conditions, depending on the nature of the ester. For example, methyl esters can be hydrolyzed with reagents like trimethylchlorosilane in methanol. nih.gov The hydrolysis of ester groups is a fundamental reaction in the synthesis of many carboxylic acids. youtube.comnih.gov

A plausible multi-step synthesis for this compound can be constructed by combining the aforementioned established routes. The synthesis would likely start from a readily available feedstock such as tetrahydrothiopyran-4-one.

The sequence would be as follows:

Amination/Cyanation: Conversion of tetrahydrothiopyran-4-one to piperidine-4-spiro-5'-hydantoin (sulfur analog) using potassium cyanide and ammonium carbonate.

Hydrolysis: Basic hydrolysis of the hydantoin ring to yield 4-aminothiane-4-carboxylic acid.

Oxidation: Oxidation of the sulfide in the 4-aminothiane-4-carboxylic acid to a sulfone using a suitable oxidizing agent like m-CPBA or H₂O₂ to afford the final product, this compound.

Table 2: Illustrative Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Tetrahydrothiopyran-4-one | KCN, (NH₄)₂CO₃ | Thiane-4-spiro-5'-hydantoin | Hydantoin formation |

| 2 | Thiane-4-spiro-5'-hydantoin | KOH, H₂O, heat | 4-aminothiane-4-carboxylic acid | Hydrolysis |

This table outlines a potential synthetic pathway from a common starting material, detailing the reagents and transformations for each step.

Advanced Synthetic Approaches

While established routes are robust, modern synthetic chemistry seeks more efficient and selective methods. Advanced approaches, particularly those employing biocatalysis, offer pathways to enantiomerically pure compounds under mild conditions.

Biocatalysis utilizes enzymes to perform specific chemical transformations with high stereo- and regioselectivity. researchgate.net For the synthesis of a chiral molecule like this compound, enzymes could be employed to create a single enantiomer, which is often crucial for biological applications.

Several classes of enzymes are relevant for this purpose:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor, such as 1,1-dioxo-tetrahydrothiopyran-4-one, to directly produce an enantiomerically enriched amino group at the C4 position. mdpi.com

Nitrilases: If the synthesis proceeds through a nitrile intermediate, a nitrilase could be used for the enantioselective hydrolysis of the nitrile to a carboxylic acid. nih.gov This process can occur via a dynamic kinetic resolution, where one enantiomer of the nitrile is preferentially hydrolyzed while the other is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product. nih.gov

These biocatalytic methods represent a greener and more efficient alternative to classical chemical resolutions and asymmetric syntheses, offering direct access to enantiopure non-standard amino acids. researchgate.netchemrxiv.org

Table 3: Potential Biocatalytic Approaches

| Enzyme Class | Substrate Precursor | Transformation | Advantage |

|---|---|---|---|

| Transaminase | 1,1-Dioxo-tetrahydrothiopyran-4-one | Asymmetric reductive amination | Direct formation of chiral amine |

This table summarizes advanced biocatalytic strategies for the enantioselective synthesis of the target compound.

Applications of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a final product containing substantial portions of all reactants, offer an efficient strategy for building molecular complexity. chemistryforsustainability.org While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs in sulfur chemistry can be adapted.

A potential MCR approach could involve a variation of the Hantzsch synthesis or a related condensation reaction. For instance, a one-pot reaction could theoretically be designed using a sulfonyl-containing dielectrophile, a source of ammonia, and a cyanide-containing component that can be later hydrolyzed to the carboxylic acid. A plausible, though hypothetical, MCR could involve the reaction of divinyl sulfone with an isocyanide and ammonia, followed by hydrolysis. The divinyl sulfone would serve as the precursor to the thiane (B73995) 1,1-dioxide ring via a double Michael addition.

Jiang et al. reported a multi-component strategy for constructing benzo-fused sulfones using a palladium catalyst, which, while structurally different, demonstrates the feasibility of MCRs in building cyclic sulfone frameworks. nih.gov Adapting such catalytic systems to aliphatic precursors could pave the way for novel MCR routes to the target molecule.

Protecting Group Strategies for Amino and Carboxylic Acid Functionalities

Given the presence of both a primary amine and a carboxylic acid, a robust protecting group strategy is essential to prevent self-reaction and to ensure chemoselectivity during the synthetic sequence. The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to remove them selectively, a concept known as orthogonal protection. wikipedia.org

For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z). The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Z group is cleaved by catalytic hydrogenolysis. researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile (removed with piperidine), is another crucial option, particularly in strategies requiring orthogonal deprotection schemes. wikipedia.orgug.edu.pl

The carboxylic acid is most commonly protected as an ester. wikipedia.org Methyl or ethyl esters are simple to install but require relatively harsh saponification conditions for removal, which might not be compatible with other functionalities. The tert-butyl (tBu) ester is a more versatile choice as it can be cleaved under acidic conditions, similar to the Boc group. peptide.com Benzyl (Bn) esters are also widely used, as they can be deprotected via hydrogenolysis, allowing for simultaneous deprotection with a Z-protected amine. researchgate.net

An orthogonal strategy is critical. For example, using an Fmoc group for the amine and a tert-butyl ester for the carboxylate allows for the selective deprotection of the amine with a base, leaving the carboxylate protected, or vice-versa by using acid. wikipedia.org

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Z, Bn, Fmoc |

| Benzyloxycarbonyl | Z | H₂, Pd/C (Hydrogenolysis) | Boc, tBu, Fmoc | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Z, Bn | |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Base (Saponification, e.g., LiOH, NaOH) | Boc, Z, Fmoc |

| tert-Butyl Ester | tBu | Acid (e.g., TFA) | Z, Bn, Fmoc | |

| Benzyl Ester | Bn | H₂, Pd/C (Hydrogenolysis) | Boc, tBu, Fmoc |

Stereoselective Synthesis Considerations

The C4 carbon of this compound is a quaternary stereocenter. The synthesis of enantiomerically pure forms of this compound requires sophisticated stereoselective methods.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of our target molecule, a chiral auxiliary could be attached to a precursor to control the diastereoselective formation of the C4 stereocenter. Evans oxazolidinones and SAMP/RAMP hydrazines are powerful auxiliaries for controlling α-alkylation reactions. researchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in asymmetric synthesis. scielo.org.mx The general strategy involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to reveal the chiral product. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical approach. Phase-transfer catalysis, using chiral quaternary ammonium salts, has proven effective for the asymmetric alkylation of glycine and alanine ester Schiff bases to produce cyclic amino acids. rsc.orgacs.orgnih.gov This method could be adapted to a thiane-based substrate to install the carboxylic acid and amino functionalities with high enantioselectivity. Chiral aldehyde catalysis is another emerging tool for the asymmetric functionalization of N-unprotected amino esters. frontiersin.org

| Method | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Evans Oxazolidinones, SAMP/RAMP Hydrazines, Camphorsultam wikipedia.orgresearchgate.net | High diastereoselectivity, well-established methods. |

| Catalytic Asymmetric Alkylation | A chiral catalyst is used to create a stereocenter during an alkylation reaction. | Chiral Phase-Transfer Catalysts (e.g., Maruoka catalyst) acs.orgnih.gov | High enantioselectivity, catalyst used in small amounts. |

| Chiral Aldehyde Catalysis | A chiral aldehyde catalyst activates an amino ester via imine formation for asymmetric functionalization. frontiersin.org | Chiral BINOL-derived aldehydes frontiersin.org | Effective for N-unprotected amino esters. |

Control of Stereochemistry at the C4 Position

Controlling the stereochemistry at the quaternary C4 position is the most significant challenge. A common strategy for creating α,α-disubstituted amino acids involves the alkylation of a glycine enolate equivalent. For the target molecule, a precursor such as methyl 4-oxo-1,1-dioxothiane-3-carboxylate could be envisioned. However, a more direct approach would involve the asymmetric alkylation of a protected 4-(aminomethylidene)-1,1-dioxothiane.

A powerful method involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of sulfone substrates. acs.org This approach allows for the creation of enantioenriched α-difunctionalized cyclic sulfones. A similar strategy could be developed where a precursor like an allyl ester-substituted thiane-1,1-dioxide is subjected to a DAAA reaction in the presence of an amine source, or the amino group could be installed subsequently.

Another approach is the Strecker synthesis or the Bucherer-Bergs reaction on a ketone precursor, 4-oxothiane-1,1-dioxide. While these methods would initially produce a racemic mixture of the corresponding hydantoin or aminonitrile, resolution could be achieved through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the reproducibility of the synthesis. Key parameters that require careful tuning include solvent, temperature, reaction time, and the choice of reagents and catalysts. creative-peptides.com

For instance, in a potential alkylation step to form the C4 quaternary center, the choice of base (e.g., LDA, LiHMDS), solvent (e.g., THF, dioxane), and temperature (-78 °C to room temperature) would significantly impact the yield and diastereoselectivity. acs.org Similarly, in steps involving the oxidation of a thiane precursor to the corresponding sulfone, the choice of oxidant (e.g., m-CPBA, H₂O₂, Oxone) and solvent must be optimized to avoid over-oxidation or degradation of other functional groups. organic-chemistry.org

Microwave-assisted synthesis can be a valuable tool for optimization, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com

| Parameter | Variables to Consider | Potential Impact |

|---|---|---|

| Solvent | Polarity (e.g., THF, DCM, DMF), protic vs. aprotic | Reaction rate, solubility of reagents, stabilization of intermediates. |

| Temperature | -78 °C to reflux | Reaction rate, selectivity (kinetic vs. thermodynamic control), stability of reactants and products. |

| Catalyst | Type of catalyst (e.g., Pd, Ru), ligand, loading percentage | Reaction rate, stereoselectivity (enantio- or diastereoselectivity). nih.gov |

| Reagents | Stoichiometry, choice of base/acid, purity | Conversion, yield, formation of byproducts. |

| Reaction Time | Minutes to days | Ensuring complete reaction without product degradation. |

Scalability Considerations for Research and Development

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger research and development scale (kilograms) introduces several new challenges. A scalable synthesis must be cost-effective, safe, robust, and environmentally sustainable.

Key considerations include:

Cost of Goods: Expensive reagents and catalysts, such as some palladium ligands or chiral auxiliaries, may be prohibitive on a larger scale. The development of routes using cheaper starting materials and catalysts is essential.

Process Safety: Reactions involving highly reactive or toxic reagents (e.g., cyanides in a Strecker synthesis), pyrophoric bases (e.g., n-BuLi), or high-pressure hydrogenations require specialized equipment and rigorous safety protocols.

Purification: Chromatographic purification, which is common in lab-scale synthesis, is often impractical and costly for large quantities. The ideal scalable process should yield a product that can be purified by crystallization or extraction.

Waste Management: The environmental impact of solvents and reagents must be considered. Green chemistry principles, such as using safer solvents and minimizing waste streams, are increasingly important in process development. acs.org The sulfone displacement approach, for example, can be a robust method for large-scale synthesis. acs.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (Infrared) Spectroscopy, and Mass Spectrometry, has been employed to meticulously characterize 4-amino-1,1-dioxothiane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a detailed picture of the atomic framework and spatial arrangement of this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies for Structural Assignment and Conformation

Detailed research findings, including specific chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for the protons in this compound, are essential for its structural confirmation. The integration of the signals corresponds to the number of protons, and the splitting patterns reveal the neighboring protons, which is crucial for assigning the protons to their respective positions within the thiane (B73995) ring. The conformational preferences of the six-membered ring can also be inferred from the coupling constants between adjacent protons.

A comprehensive data table for the ¹H NMR of this compound would be presented here if the specific experimental data were available in the public domain. The table would include assignments for each proton on the heterocyclic ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carboxyl carbon is typically observed at a significantly downfield chemical shift (around 170-180 ppm), while the carbons adjacent to the sulfone group are also deshielded.

A detailed data table for the ¹³C NMR of this compound would be presented here if the specific experimental data were available. This table would list the chemical shift for each carbon atom in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and through-space relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the thiane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure, especially around quaternary centers like C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, which is critical for determining the three-dimensional conformation of the molecule.

A summary of expected 2D NMR correlations for this compound would be detailed here based on its known structure.

Vibrational Spectroscopy (IR) Applications in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would confirm the presence of the key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amine) | 3400-3250 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| S=O stretch (Sulfone) | 1350-1300 and 1160-1120 |

This interactive table summarizes the expected IR absorption frequencies for the principal functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (molecular formula C₆H₁₁NO₄S), the expected exact mass can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 194.0487 |

| [M-H]⁻ | 192.0331 |

This interactive table shows the calculated exact masses for the protonated and deprotonated molecular ions of this compound, which would be confirmed by HRMS analysis.

X-ray Crystallography Investigations

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of a molecule in the solid state. Although a specific, publicly accessible crystal structure for this compound has not been detailed in the crystallographic databases, this section outlines the principles of analysis that would be applied to its crystalline form.

An X-ray crystallography study would unambiguously determine the molecular structure of this compound. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. The C4 carbon atom, being a quaternary center bonded to four different substituents (amino group, carboxyl group, and two carbon atoms of the thiane ring), is a chiral center. For a chiral crystal, anomalous dispersion techniques could be employed to determine the absolute configuration as either (R) or (S).

The analysis would also reveal the inherent geometry of the functional groups. The sulfone group is expected to have a tetrahedral geometry, while the carboxylic acid group would be planar. The amino group's geometry and its position relative to the rest of the molecule would also be precisely defined.

Illustrative Table of Key Intramolecular Distances and Angles This table presents hypothetical data that would be obtained from an X-ray diffraction experiment to illustrate the type of structural information provided.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| S=O | 1.42 - 1.46 |

| C-S | 1.75 - 1.80 |

| C-C (ring) | 1.52 - 1.55 |

| C4-N | 1.47 - 1.51 |

| C4-C(arboxyl) | 1.51 - 1.54 |

| C=O | 1.20 - 1.25 |

| C-O | 1.28 - 1.33 |

| **Bond Angles (°) ** | |

| O=S=O | 117 - 121 |

| C-S-C | 100 - 105 |

| N-C4-C(arboxyl) | 108 - 112 |

In the solid state, molecules of this compound would arrange themselves into a highly ordered three-dimensional lattice. The nature of this crystal packing is dictated by a network of intermolecular interactions. Given the molecule's functional groups, hydrogen bonding is expected to be the dominant force.

The amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. The sulfone group's oxygen atoms are strong hydrogen bond acceptors enamine.net. It is anticipated that the crystal structure would feature extensive intermolecular hydrogen bonds, likely forming a complex 3D network researchgate.net. These could include interactions between the amino group of one molecule and the carboxyl or sulfone groups of neighboring molecules. Carboxylic acids frequently form dimeric structures through hydrogen bonds between their carboxyl groups.

Given the absence of aromatic rings, π-π stacking interactions are not expected in this aliphatic compound. The packing would be further stabilized by weaker van der Waals forces. The analysis of these interactions is crucial for understanding the crystal's stability and physical properties.

Illustrative Table of Potential Hydrogen Bond Geometries This table presents hypothetical data for the types of hydrogen bonds that could be identified in the crystal structure.

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| N-H···O=C | ~0.90 | ~1.9 - 2.2 | ~2.8 - 3.1 | ~150 - 170 |

| O-H···O=C | ~0.98 | ~1.6 - 1.8 | ~2.6 - 2.8 | ~165 - 175 |

| N-H···O=S | ~0.90 | ~2.0 - 2.3 | ~2.9 - 3.2 | ~145 - 165 |

X-ray diffraction provides a snapshot of the molecule's preferred conformation in the crystalline environment. For this compound, this would primarily concern the conformation of the six-membered thiane dioxide ring. Six-membered rings typically adopt a chair conformation to minimize steric and torsional strain. The analysis would determine if the ring exists in a chair, boat, or twist-boat conformation.

Furthermore, the orientation of the substituents at the C4 position would be established. The analysis would reveal whether the amino and carboxyl groups occupy axial or equatorial positions on the chair-like ring structure. This solid-state conformation is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular packing forces.

Conformational Dynamics and Ring Pucker Analysis of the Thiane Dioxide Moiety

While crystallography shows the solid-state structure, molecules are dynamic in solution. The thiane dioxide ring is not rigid and can undergo conformational changes. The primary conformation for a six-membered thiane ring is the chair form scispace.com.

The conformational analysis of the thiane dioxide ring can be described using puckering parameters. These parameters quantify the degree and type of non-planarity in the ring. For a six-membered ring, the conformation is typically described by Cremer-Pople puckering coordinates. The analysis would likely confirm that the lowest energy conformation is a chair. Computational studies on related six-membered sulfur-containing heterocycles have shown that the chair conformation is significantly more stable than boat or twist-boat forms acs.orgresearchgate.net.

The molecule can undergo ring inversion, where one chair conformation converts to another. During this process, axial substituents become equatorial and vice versa. The energy barrier for this inversion would be influenced by the bulky sulfone group and the substituents at the C4 position. The presence of the geminal amino and carboxyl groups would also influence the equilibrium between the two possible chair conformers, with the bulkier group preferentially occupying the more spacious equatorial position to minimize steric strain.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

The molecule's structure allows for distinct reaction pathways involving the amino and carboxylic acid functions, as well as potential transformations of the heterocyclic ring under specific conditions.

Oxidation Reactions and the Formation of Sulfone Derivatives

The sulfur atom in 4-amino-1,1-dioxothiane-4-carboxylic acid already exists in its highest oxidation state (+6) as a sulfone. Consequently, the sulfone group itself is highly resistant to further oxidation. Chemical oxidation of the molecule would therefore target the organic framework. While the carboxylic acid group is also generally stable against oxidation, harsh conditions can lead to decarboxylation. The primary amino group is susceptible to oxidation, though such reactions can be complex and lead to a variety of products. The stability of the sulfone moiety is a key feature of cyclic sulfones, making them valuable in various synthetic applications iomcworld.com.

Reduction Reactions to Thiopyran Analogues

The reduction of this compound can proceed at two distinct sites: the carboxylic acid group and the sulfone group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid to a primary alcohol. The reduction of the sulfone group to a sulfoxide (B87167) or a sulfide (B99878) (a thiopyran analogue) is also chemically feasible, though it typically requires specific and potent reducing systems. Such transformations are less common than the reduction of other functional groups.

Nucleophilic Substitution Reactions at the Carboxylic Acid and Amino Groups

The carboxylic acid and amino groups are primary centers for nucleophilic substitution reactions, behaving in a manner characteristic of α,α-disubstituted amino acids. The carboxylic acid can be converted into a variety of derivatives, and the amino group can act as a potent nucleophile.

At the Carboxylic Acid Group: The carboxyl group can undergo esterification in the presence of an alcohol and an acid catalyst. It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which then serves as a highly reactive intermediate for forming amides or esters.

At the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. It can react with acylating agents, such as acid chlorides or anhydrides, to form N-acyl derivatives (amides) docbrown.info.

| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |

| Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid | Ester |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Carboxylic Acid | Acid Chloride |

| Amide Formation (from acid) | Amine, Coupling Agent (e.g., DCC) | Carboxylic Acid | Amide |

| N-Acylation | Acid Chloride or Anhydride (B1165640) | Amino Group | N-Acyl Derivative (Amide) |

Electrophilic Nature and Michael Addition Reaction Potential

The sulfone group is strongly electron-withdrawing, which significantly influences the electronic properties of the thiane (B73995) ring. This electronic effect can enhance the acidity of the α-protons (on the carbon atoms adjacent to the sulfone group). However, this compound itself is not a Michael acceptor, as it lacks the requisite α,β-unsaturated system. To participate in a Michael addition, the molecule would first need to be chemically modified to introduce a double bond in conjugation with the sulfone group, creating a vinyl sulfone derivative. Vinyl sulfones are known to be potent Michael acceptors, readily reacting with nucleophiles like thiols researchgate.netnih.gov.

Role of the Sulfone Moiety in Reactivity and Stability

The sulfone moiety is a dominant feature in the molecular structure, imparting significant chemical and physical properties iomcworld.com.

Electronic Effects: As a powerful electron-withdrawing group, the sulfone moiety decreases electron density throughout the ring. This effect increases the acidity of the carboxylic acid proton, making it a stronger acid compared to a non-sulfonated analogue. Conversely, it reduces the basicity of the amino group.

Stability: The sulfone group is exceptionally stable and generally unreactive under many conditions, serving as a robust scaffold. This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the sulfone iomcworld.com.

Steric and Conformational Influence: The sulfone group is sterically demanding and imposes conformational constraints on the six-membered ring. This rigidity can influence the stereochemical outcome of reactions at other positions on the ring enamine.net.

Hydrogen Bonding: The oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which can influence the molecule's solubility, crystal packing, and interactions with biological targets iomcworld.comenamine.net.

Acid-Base Properties and Zwitterionic Character

The ionization state of the molecule is dependent on the pH of the solution aklectures.comyoutube.com:

In strongly acidic solutions (low pH): The carboxylate group is protonated, and the molecule carries a net positive charge (-COOH and -NH₃⁺).

In neutral solutions (near the isoelectric point): The molecule exists as a zwitterion (-COO⁻ and -NH₃⁺).

In strongly alkaline solutions (high pH): The ammonium (B1175870) group is deprotonated, and the molecule carries a net negative charge (-COO⁻ and -NH₂).

This behavior can be summarized in the following equilibrium:

| pH Range | Dominant Species | Carboxylic Acid Group | Amino Group | Net Charge |

| Low pH (<~2) | Cationic Form | -COOH | -NH₃⁺ | +1 |

| Neutral pH | Zwitterionic Form | -COO⁻ | -NH₃⁺ | 0 |

| High pH (>~10) | Anionic Form | -COO⁻ | -NH₂ | -1 |

The specific pKa values for the carboxylic acid and ammonium groups determine the exact pH of the isoelectric point, where the molecule's net charge is zero docbrown.info.

No Information Available on the Catalytic Efficiency of this compound

Despite a comprehensive review of scientific literature and chemical databases, no specific information regarding the catalytic efficiency of this compound in any chemical transformations has been found.

Therefore, it is not possible to provide detailed research findings, data tables, or any discussion on its catalytic efficiency in specific transformations as outlined in the requested article structure. The catalytic properties of this particular molecule remain undocumented in publicly accessible scientific literature.

Derivatives and Analogs: Design, Synthesis, and Structural Features

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of 4-amino-1,1-dioxothiane-4-carboxylic acid is a prime target for chemical modification to modulate its physicochemical properties and biological activity. Ester and amide derivatives are the most common modifications, offering a versatile platform for introducing a wide range of functional groups.

The synthesis of ester and amide derivatives of this compound typically involves the activation of the carboxylic acid followed by reaction with an appropriate alcohol or amine. organic-chemistry.org Common coupling reagents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov The use of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt has been reported as an efficient method for synthesizing amide derivatives, even with electron-deficient amines. nih.gov

For ester synthesis, methods like Fischer esterification can be employed, though milder conditions are often preferred to avoid degradation of the core structure. The use of activating agents like DCC with DMAP can facilitate esterification under mild conditions. researchgate.net The choice of solvent and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Table 1: Examples of Coupling Reagents for Ester and Amide Synthesis

| Reagent/Reagent System | Derivative Type | Key Features |

| DCC/DMAP | Ester, Amide | Widely used, effective for a range of substrates. researchgate.net |

| EDC/HOBt | Amide | Good for preventing racemization in peptide synthesis. nih.gov |

| HATU/DIPEA | Amide | Highly efficient coupling reagent. nih.gov |

| CDI/Et3N | Amide | Mild conditions, suitable for sensitive substrates. |

| T3P® | Amide | Promotes direct formation of dialkylamides from carboxylic acids. organic-chemistry.org |

Modification of the carboxylic acid moiety to an ester or amide can significantly influence the molecular conformation and intermolecular interactions of the resulting derivative. The introduction of different alkyl or aryl groups can alter the steric and electronic properties of the molecule, leading to changes in its preferred three-dimensional structure. These conformational changes can, in turn, affect how the molecule interacts with biological targets or assembles in the solid state.

For instance, the formation of an amide bond introduces a hydrogen bond donor (the N-H group) and acceptor (the C=O group), which can participate in intramolecular and intermolecular hydrogen bonding networks. These interactions play a crucial role in defining the secondary structure of peptides and peptidomimetics. chemrxiv.org The nature of the substituent on the amide nitrogen can further dictate the conformational preferences around the newly formed bond.

Derivatization of the Amino Group

The primary amino group of this compound offers another key site for derivatization, allowing for the introduction of a variety of functional groups through acylation and alkylation reactions.

Acylation of the amino group is a common strategy to introduce acyl moieties, which can serve as protecting groups or as a means to modulate the compound's properties. Standard acylation conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, are generally effective. Friedel-Crafts acylation has also been explored for aminocarboxylic acids, although the basicity of the amino group can pose challenges that may require specific catalysts or reaction conditions. nih.govnih.gov

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. These modifications can alter the basicity and nucleophilicity of the nitrogen atom, as well as introduce new steric bulk.

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an attractive building block for the synthesis of peptidomimetics and oligopeptides. nih.govgoogle.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. nih.gov

The constrained cyclic structure of the thiopyran ring can impart conformational rigidity to the peptide backbone, which can be advantageous in designing molecules with specific three-dimensional structures for targeting biological receptors. mdpi.com The incorporation of this non-natural amino acid into peptide chains can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. journal-imab-bg.org The choice of protecting groups for the amino and carboxylic acid functionalities is critical to ensure compatibility with the coupling and deprotection steps of peptide synthesis.

Substitution on the Thiopyran Ring

Direct substitution on the thiopyran ring of this compound presents a more challenging synthetic endeavor but offers the potential to introduce a wide array of functional groups that can fine-tune the molecule's properties. Various synthetic methods for creating substituted thiopyrans have been developed, often involving multi-step sequences. researchgate.net

Introduction of Additional Functional Groups

The introduction of functional groups onto the this compound core can significantly alter its properties. Functional groups are specific groupings of atoms within molecules that have their own characteristic properties, regardless of the other atoms present in a molecule. Common examples include alcohols, amines, carboxylic acids, and esters. masterorganicchemistry.comlibretexts.orgyoutube.comopenstax.org The sulfone moiety itself is a strong hydrogen-bond acceptor and can be considered a bioisostere of a carbonyl group. thieme-connect.de The strategic placement of additional functionalities can enhance binding affinity to biological targets, modulate solubility, and influence metabolic stability.

While specific examples of functional group introduction on this compound are not extensively documented in the literature, general strategies for the functionalization of cyclic sulfones can be considered. These methods often involve reactions at the α-carbon to the sulfone group, leveraging the increased acidity of the protons at this position. iomcworld.comresearchgate.net

Table 1: Potential Functional Group Modifications and Their Rationale

| Functional Group | Potential Position of Introduction | Rationale for Introduction |

| Hydroxyl (-OH) | C2, C3, C5, or C6 positions | Introduce hydrogen bonding capabilities, improve solubility. |

| Amino (-NH2) | C2, C3, C5, or C6 positions | Introduce basicity, potential for further derivatization. |

| Alkyl/Aryl | C2, C3, C5, or C6 positions | Modulate lipophilicity and steric bulk. |

| Halogen (F, Cl, Br) | C2, C3, C5, or C6 positions | Influence electronic properties and metabolic stability. |

Regioselective Synthesis of Substituted Analogues

The regioselective synthesis of substituted analogues of this compound is crucial for establishing structure-activity relationships. While direct regioselective functionalization of the pre-formed ring can be challenging, several synthetic strategies can be envisioned based on the synthesis of other substituted cyclic sulfones. iomcworld.comresearchgate.net

One approach involves the use of starting materials that already contain the desired substituents. For example, a substituted divinyl sulfone could be used in a Michael addition reaction to construct the substituted thiane-1,1-dioxide ring. researchgate.net Another strategy involves the regioselective opening of a cyclic precursor, followed by the introduction of the desired substituent and subsequent ring closure. The development of catalytic and enantioselective methods for the synthesis of chiral cyclic sulfones is an active area of research and could provide access to a wide range of stereochemically defined analogues. researchgate.net

Structural Homologs and Bioisosteres

The exploration of structural homologs and bioisosteres of this compound provides valuable insights into the structural requirements for biological activity and allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Cyclic α-Amino Acid Analogues (e.g., Cα-tetrasubstituted derivatives like Adt)

Cα-tetrasubstituted α-amino acids are important building blocks for creating peptidomimetics with stabilized secondary structures due to their ability to rigidify the peptide backbone. nih.gov These amino acids, where the α-hydrogen is replaced by another group, exhibit more constrained conformations compared to their natural counterparts. nih.gov

A notable example of a Cα-tetrasubstituted cyclic amino acid is 4-amino-1,2-dithiolane-4-carboxylic acid (Adt). nih.govacs.org Adt is an achiral residue that has been incorporated into peptides to study conformational preferences. nih.govnih.gov The synthesis of Adt-containing peptides has been described, with 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride being a key intermediate. nih.gov The dithiolane ring in Adt provides a different conformational constraint compared to the thiane-1,1-dioxide ring, primarily due to the presence of the disulfide bond.

Table 2: Comparison of this compound and Adt

| Feature | This compound | 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) |

| Ring System | Thiane-1,1-dioxide (6-membered) | 1,2-Dithiolane (B1197483) (5-membered) |

| Heteroatoms | Sulfur (as sulfone), Nitrogen | Two Sulfur (as disulfide), Nitrogen |

| Key Functional Group | Sulfone | Disulfide |

| Chirality | Achiral | Achiral |

| Conformational Constraint | High | High |

Piperidine (B6355638) Carboxylic Acid Analogues

Piperidine-based amino acids are valuable scaffolds in drug discovery, offering a conformationally restricted framework. thieme-connect.denih.govnih.gov The synthesis of various piperidine carboxylic acid derivatives has been extensively studied, often starting from commercially available piperidones or through the cyclization of linear precursors. nih.govacs.org The introduction of a sulfonyl group into a piperidine carboxylic acid framework would create a close structural analog to this compound, combining the rigidity of the piperidine ring with the polar nature of the sulfone. While direct sulfone-containing piperidine amino acid analogs are not widely reported, the synthesis of piperidine derivatives with sulfo- and sulfonamidoalkyl substituents has been described. nih.gov

Table 3: Synthetic Approaches to Piperidine Carboxylic Acid Analogues

| Starting Material | Key Reaction | Resulting Piperidine Derivative |

| 4-Piperidone | Strecker or Bucherer-Bergs reaction | 4-Amino-piperidine-4-carboxylic acid |

| Substituted Pyridines | Catalytic Hydrogenation | Substituted Piperidine Carboxylic Acids |

| Acyclic Precursors | Reductive Amination/Cyclization | Various Piperidine Carboxylic Acids |

Thiazolidine-4-carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid, also known as thioproline, is a cyclic sulfur-containing amino acid that can be readily synthesized from L-cysteine and an aldehyde. novapublishers.comekb.egekb.eg This scaffold has been utilized in the design of various biologically active molecules. nih.govnih.gov The five-membered thiazolidine (B150603) ring offers a different conformational profile compared to the six-membered thiane (B73995) ring. While direct oxidation of the sulfur in the thiazolidine ring to a sulfone to create a closer analog is a possibility, the stability and reactivity of such a system would need to be carefully considered. The synthesis of a wide array of 2-substituted thiazolidine-4-carboxylic acid derivatives has been reported, demonstrating the versatility of this scaffold. novapublishers.comekb.egekb.eg

1,2-Dithiolane-4-carboxylic Acid Analogues

As mentioned previously, 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) is a key analog. The synthesis of 1,2-dithiolane-4-carboxylic acid itself has been reported, often starting from β,β'-dimercapto-isobutyric acid followed by oxidation to form the disulfide bridge. scispace.com The development of synthetic routes to various derivatives of 1,2-dithiolane-4-carboxylic acid allows for the exploration of this unique cyclic disulfide system in different chemical contexts. researchgate.netnih.gov The disulfide bond in the 1,2-dithiolane ring is a redox-active functionality, which distinguishes it from the chemically more stable sulfone group in this compound.

Quinoxaline (B1680401) and Triazole Carboxylic Acid Derivatives

The fusion of the this compound scaffold with heterocyclic rings like quinoxaline and triazole has been an area of significant interest. These heterocycles are known to be present in a wide range of biologically active compounds.

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the context of derivatives of this compound, the carboxylic acid moiety can be transformed into a reactive dicarbonyl species or, alternatively, the amino group can be functionalized to react with a quinoxaline precursor. The general synthetic approach involves a cyclocondensation reaction, which leads to the formation of the quinoxaline ring system appended to the core scaffold. The structural features of these derivatives are characterized by the rigid, planar quinoxaline moiety, which can engage in π-π stacking interactions with biological targets. The sulfone group in the thiane ring introduces a polar, hydrogen bond accepting feature.

For the synthesis of triazole carboxylic acid derivatives , a common method is the reaction of a carboxylic acid with a hydrazine (B178648) derivative, which upon cyclization, forms the 1,2,4-triazole (B32235) ring. google.comnih.govresearchgate.net Specifically, the carboxylic acid group of this compound can be activated and reacted with a suitable hydrazine-containing reagent. The resulting triazole derivatives possess a five-membered aromatic ring with three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, contributing to target binding affinity and selectivity. pensoft.net The structural diversity of these derivatives can be further expanded by introducing various substituents on the triazole ring.

A summary of general synthetic strategies is presented in the table below.

| Derivative Class | General Synthetic Strategy | Key Reagents | Structural Highlights |

| Quinoxaline | Cyclocondensation | o-Phenylenediamines, 1,2-dicarbonyl compounds | Planar aromatic system, potential for π-π stacking |

| Triazole | Cyclization of acylhydrazides or related intermediates | Carboxylic acids, Hydrazine derivatives | Five-membered aromatic ring, hydrogen bond donor/acceptor capacity |

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The systematic exploration of the chemical space around the this compound scaffold is crucial for understanding how structural modifications influence biological activity. The design and synthesis of compound libraries are a powerful approach to conduct comprehensive Structure-Activity Relationship (SAR) studies. nih.govscilit.com

The design of such libraries begins with identifying key points of diversity on the parent molecule. For this compound, the primary diversification points are the amino and carboxylic acid functional groups. A combinatorial approach can be employed where a set of diverse building blocks are systematically reacted at these positions. researchgate.netnih.govelectronicsandbooks.com

For instance, a library can be generated by amidating the carboxylic acid with a variety of amines, or by acylating the amino group with a range of carboxylic acids or sulfonyl chlorides. This parallel synthesis approach allows for the rapid generation of a large number of analogs with controlled structural variations.

The synthesized library is then screened for a specific biological activity. The data obtained from this screening is used to build an SAR model. This model helps in identifying the structural features that are essential for activity (the pharmacophore) and those that can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.

An example of a library design strategy is outlined in the following table:

| Library Type | Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) | Synthetic Approach |

| Amide Library | This compound | Amino group (acylation) | Carboxylic acid group (amidation) | Parallel amide bond formation |

| Heterocyclic Library | This compound | Amino group (derivatization) | Carboxylic acid group (cyclization precursor) | Multi-step synthesis to introduce rings like quinoxaline, triazole, etc. |

Through iterative cycles of library design, synthesis, and screening, researchers can systematically optimize the lead compounds derived from this compound for the development of new and effective therapeutic agents. The insights gained from SAR studies are invaluable for rational drug design and the advancement of medicinal chemistry. mdpi.comresearchgate.netresearchgate.net

Applications As a Chemical Building Block and Scaffold

Organic Synthesis of Complex Molecular Architectures

The compound's structure is a valuable starting point for synthesizing complex molecules. The cyclic sulfone backbone imparts conformational rigidity, while the orthogonal amino and carboxylic acid groups offer sites for differential functionalization.

Intermediate in Pharmaceutical Synthesis

While specific examples of its use are not detailed in the literature, chemical suppliers list 4-amino-1,1-dioxothiane-4-carboxylic acid as a potential intermediate for pharmaceutical development. biosynth.combldpharm.com Its rigid structure could serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, which is a key strategy in drug design for enhancing binding affinity and selectivity to biological targets. The sulfone group is a common feature in various therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.

Precursor in Agrochemical Development

Similar to its potential in pharmaceuticals, this compound is noted as a possible precursor in agrochemical synthesis. ontosight.ai The development of novel herbicides, fungicides, and insecticides often relies on new molecular scaffolds that can overcome resistance and offer novel modes of action. The unique combination of a sulfone and an amino acid moiety could be explored for the creation of new classes of crop protection agents.

Building Block for Fine Chemical Production

As a functionalized heterocyclic compound, it serves as a building block for the production of fine chemicals. guidechem.com The amino acid functionality allows for its incorporation into peptide-like structures, while the sulfone ring offers a stable core that can be further modified. Such specialized chemicals are valuable in materials science and as ligands in catalysis.

Integration into Polymer Science

The bifunctional amino acid nature of this compound makes it a candidate for integration into polymer chains. It could be used as a specialty monomer to synthesize polyamides or poly(ester-amide)s. arctomsci.com The incorporation of its rigid, bulky sulfone ring into a polymer backbone would be expected to influence the material's properties significantly, potentially increasing its thermal stability, altering its solubility, and modifying its mechanical characteristics.

Incorporation into Nanomaterials

No specific research on the incorporation of this compound into nanomaterials has been found. In principle, molecules with amino and carboxylic acid groups can be used to functionalize the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes, to improve their biocompatibility or to introduce specific functionalities.

Catalytic Applications in Organic Reactions

There is no available data suggesting the use of this compound in catalytic applications. Amino acids and their derivatives are sometimes employed as organocatalysts, but the specific utility of this compound in catalysis has not been reported.

Utility in DNA-Encoded Library (DEL) Synthesis and Drug Discovery Platforms

A comprehensive review of scientific literature and chemical databases indicates that there is currently no specific published research detailing the use of This compound as a building block or scaffold in the synthesis of DNA-Encoded Libraries (DELs) or its explicit application within drug discovery platforms.

While the unique structural features of this compound, such as its constrained cyclic backbone and bifunctional nature (possessing both an amino and a carboxylic acid group), theoretically make it an interesting candidate for inclusion in combinatorial libraries, there are no documented instances of its incorporation into DELs. The successful construction of a DEL is highly dependent on the compatibility of the chemical building blocks with the DNA tag and the various aqueous reaction conditions required for library synthesis. The reactivity and stability of This compound under these specific conditions have not been reported.

Drug discovery platforms often utilize extensive libraries of diverse chemical entities for screening against biological targets. The novelty of a scaffold can be advantageous in exploring new chemical space. However, without specific screening data or biological activity profiling, the utility of This compound in such platforms remains speculative.

Molecular Interactions and Chemical Biology Relevance

Interaction with Biological Macromolecules

There is no available research detailing the interaction of 4-amino-1,1-dioxothiane-4-carboxylic acid with biological macromolecules.

Enzyme Inhibition Mechanisms

Specific data on the enzyme inhibition mechanisms of this compound is not present in the current scientific literature.

No studies were found that investigate the potential inhibitory effects of this compound on Thioredoxin Reductase (TrxR). Therefore, information on the molecular basis of such inhibition and its selectivity is unavailable.

There is no documented evidence of this compound interacting with other redox-regulating enzymes.

Information regarding the inhibition of other enzyme classes by this compound and its binding to specific enzyme sites is not available in the scientific literature.

Modulation of Key Biochemical Pathways

Research on the effects of this compound on key biochemical pathways has not been published.

Role as a Mechanistic Probe in Chemical Biology

There are no available studies that describe the use of this compound as a mechanistic probe in the field of chemical biology.

Probing Protein-Protein Interaction Hotspots

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their interfaces are often characterized by "hotspots"—a small subset of amino acid residues that contribute the majority of the binding energy. researchgate.netresearchgate.net Identifying and targeting these hotspots is a key strategy in drug discovery. researchgate.net Conformationally restricted amino acids, such as this compound, serve as valuable tools for probing these critical interaction sites.

The rigid cyclic structure of this compound reduces the entropic penalty upon binding, which can lead to higher affinity and specificity. lifechemicals.com By incorporating this constrained analog into peptide sequences that mimic one of the interacting protein partners, researchers can systematically probe the structural and energetic requirements of a hotspot. The fixed orientation of the amino and carboxyl groups, dictated by the thiane (B73995) dioxide ring, can help elucidate the precise geometry needed for optimal interaction at a hotspot. If the substitution of a natural amino acid with this compound enhances or maintains binding affinity, it suggests that the constrained conformation is favorable for interaction with a specific hotspot residue. Conversely, a decrease in affinity can provide insights into the conformational flexibility required at that position. This approach allows for the fine-mapping of molecular interactions and the energetic landscape of PPI interfaces. plos.org

Supramolecular Interactions with Biomolecules

The biological function of any molecule is dictated by its non-covalent interactions with its target. This compound possesses multiple functional groups capable of engaging in a sophisticated network of supramolecular interactions with biomolecules like proteins and nucleic acids.

Hydrogen bonds are paramount in determining the specificity and stability of biomolecular complexes. The sulfone (SO₂) group, amino (NH₂) group, and carboxylic acid (COOH) group of this compound are all potent hydrogen bond donors or acceptors.

The oxygen atoms of the sulfone group are strong hydrogen bond acceptors. rsc.orgneu.edu Unlike simpler sulfoxides, the two oxygen atoms of a sulfone can participate in hydrogen bonding in multiple planes, offering a wider area for interaction. researchgate.net This allows the sulfone moiety to form stable hydrogen bonds with backbone amide N-H groups or the side chains of amino acid residues such as arginine, lysine, or histidine. rsc.orgrsc.org The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen), while the amino group primarily functions as a hydrogen bond donor. This trifecta of hydrogen bonding capabilities allows the molecule to anchor itself within a binding pocket through a multivalent network of interactions, significantly contributing to binding affinity and specificity.

| Functional Group | Hydrogen Bond Capability | Potential Interacting Biomolecular Partner (Amino Acid Residues) |

|---|---|---|

| Sulfone (SO₂) | Acceptor | Amide N-H (Peptide Backbone), Arginine (Arg), Lysine (Lys), Histidine (His), Tryptophan (Trp) |

| Carboxylic Acid (-COOH) | Donor & Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Arginine (Arg), Histidine (His) |

| Amino (-NH₂) | Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl Oxygen (Peptide Backbone) |

Beyond hydrogen bonding, molecular recognition is governed by a suite of other non-covalent interactions. The charged state of the amino and carboxylate groups at physiological pH allows for strong electrostatic interactions (salt bridges) with oppositely charged residues on a protein surface, such as aspartate/glutamate and lysine/arginine, respectively.

Furthermore, the cyclic aliphatic backbone of the thiane ring can participate in van der Waals and hydrophobic interactions, particularly if the binding pocket has complementary nonpolar regions. The sulfone group, being highly polar, can also engage in favorable dipole-dipole interactions with polar functional groups within the binding site. nih.gov The combination of these varied non-covalent forces—hydrogen bonds, electrostatic interactions, and hydrophobic/van der Waals forces—creates a complex interaction profile that drives the specific molecular recognition of this compound by its biological targets.

Rational Design Principles for Enhancing Target Specificity and Affinity

The structural features of this compound make it an attractive building block for the rational design of peptidomimetics and small molecule inhibitors with enhanced properties. mdpi.comnih.gov Rational design leverages the structural understanding of a biological target to create ligands with improved potency, selectivity, and metabolic stability. immutoscientific.com

Incorporating this constrained amino acid into a peptide sequence is a key strategy to improve its biological activity. lifechemicals.com Natural peptides are often too flexible, leading to poor receptor affinity and susceptibility to enzymatic degradation. The rigid thiane dioxide ring system pre-organizes the peptide backbone into a specific conformation that can more closely mimic the bioactive conformation required for receptor binding. lifechemicals.comresearchgate.net This conformational constraint reduces the entropic cost of binding, thereby increasing affinity.

Moreover, the sulfone group is a bioisostere for other functional groups and is chemically stable, making it resistant to metabolic breakdown. researchgate.net By strategically placing this compound within a peptide sequence, designers can lock the molecule into a desired secondary structure (e.g., a specific turn or extended conformation), leading to enhanced specificity for the target protein and reduced off-target effects. neu.edu

| Design Principle | Structural Basis in this compound | Desired Outcome |

|---|---|---|

| Conformational Constraint | Rigid cyclic thiane dioxide backbone | Reduced entropic penalty upon binding, increased affinity, enhanced receptor selectivity. lifechemicals.com |

| Bioisosteric Replacement | The stable sulfone group can mimic other polar groups. | Improved metabolic stability and pharmacokinetic properties. researchgate.net |

| Introduction of Novel Interaction Sites | Sulfone oxygens as unique hydrogen bond acceptors. | Formation of new, stabilizing interactions with the target protein to increase potency. rsc.org |

| Scaffold-Based Design | The cyclic core serves as a rigid scaffold to orient the amino and carboxyl groups. | Precise positioning of key pharmacophoric features for optimal interaction with the target. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 4-amino-1,1-dioxothiane-4-carboxylic acid and its derivatives is contingent upon the availability of efficient and environmentally benign synthetic routes. While classical multi-step syntheses can provide access to such compounds, future efforts should focus on modern, sustainable methodologies.

Key areas for development include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure derivatives, should substitution on the ring be desired. Techniques like asymmetric intramolecular Mannich reactions, which have been successful for other bicyclic amino acids, could be adapted. nih.gov

Electrochemical Synthesis: Exploring electrochemical oxidative coupling strategies offers a green alternative to traditional reagents. Direct coupling of thiol precursors with amines under electrochemical conditions can bypass the need for hazardous sulfonyl chloride intermediates, streamlining the synthesis of related sulfonamide structures. smolecule.com

Flow Chemistry: The use of microflow reactors can enhance safety, improve reaction efficiency, and allow for rapid optimization of reaction conditions for key synthetic steps, such as the oxidation of the parent thioether to the sulfone.

| Synthetic Strategy | Potential Advantages | Challenges | Relevant Precedent |

| Asymmetric Intramolecular Reactions | High enantioselectivity, access to chiral analogs. | Substrate-specific catalyst design. | Synthesis of bicyclo[3.1.1]heptane amino acids. nih.gov |

| Catalytic Hydrogenation | Scalable, well-established for ring formation. | Requires high pressure, specific catalysts. | Preparation of trans-4-amino-1-cyclohexanecarboxylic acids from aromatic precursors. google.com |

| Electrochemical Coupling | Avoids harsh reagents, sustainable. | Optimization of electrode materials and conditions. | Direct coupling of thiols and amines for sulfonamide synthesis. smolecule.com |

| Multi-component Reactions | High atom economy, rapid library generation. | Discovery of suitable reaction conditions. | General synthesis of complex heterocyclic scaffolds. |

Advanced Structural and Spectroscopic Characterization Techniques

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for its rational application. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced characterization can provide deeper insights.

Future characterization should involve:

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous determination of the solid-state conformation, including bond lengths, bond angles, and the preferred orientation of the amino and carboxyl groups. This data is invaluable for calibrating computational models.

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate through-space correlations, confirming the rigid solution-state conformation. Solid-state NMR could probe the structure in a non-solution environment.

Computational Spectroscopy: Integrating experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), can aid in the assignment of complex spectra and provide a more profound understanding of the molecule's electronic structure and vibrational modes. researchgate.net

| Technique | Information Yielded | Significance |

| Single-Crystal X-ray Diffraction | Precise 3D structure, intermolecular packing. | Gold standard for structural validation; informs computational models. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial relationships of atoms in solution. | Confirms solution-state conformation and stereochemistry. |

| Chiroptical Spectroscopy (VCD, ECD) | Absolute configuration of chiral derivatives. | Essential for stereospecific biological applications. |

| Advanced Mass Spectrometry (e.g., IM-MS) | Gas-phase conformation and collision cross-section. | Provides structural information complementary to solution and solid-state methods. |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Combining computational modeling with experimental studies can accelerate the discovery process and provide detailed mechanistic insights that are unattainable with either approach alone. For this compound, such an integrated approach could be highly fruitful.

A potential workflow could include:

Computational Docking: Virtually screening the compound against the active sites of known biological targets to generate hypotheses about potential protein interactions. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound within a protein binding pocket to assess the stability of predicted interactions and understand the role of solvent.

Experimental Validation: Synthesizing the compound and testing the computationally-derived hypotheses through in vitro binding assays and enzyme kinetics. nih.gov

Spectroscopic Analysis: Using techniques like tryptophan fluorescence quenching to experimentally confirm binding and determine dissociation constants, then comparing these results with computational predictions. nih.gov

This iterative cycle of prediction and validation allows for the rapid refinement of molecular designs and a deeper understanding of structure-activity relationships.

Exploration of New Biological Targets and Modalities in Chemical Biology

The rigid scaffold of this compound makes it an excellent candidate for a constrained amino acid analogue. Such structures are valuable tools in chemical biology for probing enzyme active sites and protein-protein interactions.

Potential areas of exploration include:

Enzyme Inhibitors: The compound could serve as a core structure for inhibitors of enzymes that process natural amino acids, such as proteases or aminotransferases. Its constrained geometry could lock it into a bioactive conformation, leading to high affinity and selectivity. Related dithiolane-based compounds have been investigated as conformationally restricted analogues of cysteine. nih.gov

Peptidomimetics: Incorporation of this scaffold into peptide sequences could induce specific secondary structures (e.g., turns or helices) and improve metabolic stability by protecting against proteolytic degradation.

Targeting Protein-Protein Interactions (PPIs): The rigid structure can be used to project side-chain functionalities in precise vectors, mimicking the presentation of key residues at a PPI interface.

Bioisosteric Replacement: The carboxylic acid moiety can be replaced with other acidic groups like tetrazoles or acylsulfonamides to modulate physicochemical properties such as pKa and membrane permeability, a common strategy in drug design. nih.gov

| Potential Target Class | Rationale for Targeting | Example of Related Research |

| Proteases | Mimicking the transition state of peptide bond cleavage. | Design of conformationally restricted inhibitors. |

| Kinases | Interacting with the ATP-binding site or allosteric sites. | Development of scaffolds that orient functional groups toward key residues. |

| Fatty Acid Binding Proteins (FABPs) | The scaffold can be decorated to interact with the binding pocket. | Pyridazinone-based derivatives have been identified as FABP4 inhibitors. mdpi.com |

| Aromatic Amino Acid Hydroxylases | Interfering with the binding of natural amino acid substrates. | 4-Arylthiosemicarbazide derivatives have been shown to inhibit toxoplasmic AAHs. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast chemical data. mdpi.comresearchgate.net These technologies can be powerfully applied to the this compound scaffold.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR): Using ML models, such as deep neural networks, to build predictive models that correlate structural features of new derivatives with their biological activity. This can guide the synthesis of more potent compounds. mdpi.comnih.gov